molecular formula C13H13ClFN3S B5339097 2-CHLORO-4-FLUOROBENZYL (5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

2-CHLORO-4-FLUOROBENZYL (5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

Cat. No.: B5339097
M. Wt: 297.78 g/mol
InChI Key: GANPVXUPRFCILA-UHFFFAOYSA-N
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Description

2-CHLORO-4-FLUOROBENZYL (5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-FLUOROBENZYL (5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-fluorobenzyl bromide, which is then reacted with 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions to form the desired sulfide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-4-FLUOROBENZYL (5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or other reduced forms.

Scientific Research Applications

2-CHLORO-4-FLUOROBENZYL (5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CHLORO-4-FLUOROBENZYL (5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-4-FLUOROBENZYL (5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE stands out due to its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-cyclopropyl-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3S/c1-18-12(8-2-3-8)16-17-13(18)19-7-9-4-5-10(15)6-11(9)14/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANPVXUPRFCILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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